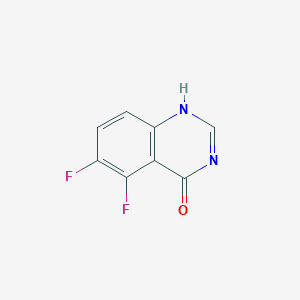

5,6-difluoro-1H-quinazolin-4-one

Description

The Quinazolinone Scaffold as a Privileged Structure in Medicinal Chemistry and Drug Discovery

The concept of a "privileged structure" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a wide array of pharmacological effects. The quinazolinone nucleus is a quintessential example of such a scaffold. nih.govrsc.orgresearchgate.netnih.govnih.govmdpi.comnih.govnih.govresearchgate.net Its attractiveness in medicinal chemistry stems from several key attributes. The synthetic accessibility of quinazolinones allows for the creation of large and diverse chemical libraries for screening purposes. rsc.orgdoc.gov Furthermore, the rigid, bicyclic nature of the scaffold provides a defined three-dimensional orientation for its substituents, facilitating specific interactions with biological macromolecules. This structural pre-organization is a crucial factor in achieving high-affinity binding to target proteins.

Overview of the Diverse Pharmacological Activities Associated with Quinazolinone Derivatives

The versatility of the quinazolinone scaffold is underscored by the extensive range of pharmacological activities demonstrated by its derivatives. nih.gov These compounds have been investigated and developed for a multitude of therapeutic applications, showcasing their broad biological potential. nih.govresearchgate.netnih.govnih.govnih.govnih.govresearchgate.netnih.gov

Table 1: Reported Pharmacological Activities of Quinazolinone Derivatives

| Pharmacological Activity | Reference(s) |

|---|---|

| Anticancer | nih.govnih.govnih.govnih.govnih.gov |

| Anti-inflammatory | nih.govnih.govnih.gov |

| Antimicrobial | nih.gov |

| Anticonvulsant | nih.govresearchgate.netnih.gov |

| Antihypertensive | nih.gov |

| Antiviral | nih.gov |

| Antifungal | nih.gov |

| Antimalarial | nih.gov |

| Antidepressant | nih.gov |

| Antipsychotic | nih.gov |

This wide spectrum of activity highlights the ability of the quinazolinone core to serve as a template for the development of drugs targeting a variety of diseases.

Rationale for Academic Research on Fluorinated Quinazolinones, with a Specific Focus on 5,6-difluoro-1H-quinazolin-4-one

The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to modulate their properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity. In the context of quinazolinones, fluorination has been shown to enhance biological activity. For instance, studies have indicated that 6-fluoro derivatives of quinazolin-4(3H)-one hydrazides exhibit increased potency against certain cancer cell lines. nih.gov Similarly, a quinazolinone derivative featuring a 4-fluoro-benzyl substituent was identified as a highly potent cytotoxic agent. nih.gov

The specific investigation into 5,6-difluoro-1H-quinazolin-4-one and its derivatives is driven by the hypothesis that this particular substitution pattern could confer unique and advantageous pharmacological properties. A notable study aimed at the synthesis and analgesic evaluation of quinazolinone derivatives utilized Methyl-2-amino-5,6-diflorobenzoate as a starting material. researchgate.net This led to the formation of 2-methyl-5,6-diflorobenzo[d] nih.govresearchgate.net-oxazine-4-one, which was subsequently converted to 3-Amino-2-Methyl-5,6-difloro quinazolin-4(3H)-ones. researchgate.net The synthesized compounds demonstrated significant analgesic activity, providing a clear rationale for the continued exploration of the 5,6-difluoro-quinazolinone scaffold for potential therapeutic applications. researchgate.net This research underscores the scientific interest in understanding how the placement of two fluorine atoms at the 5 and 6 positions of the quinazolinone ring system can impact its biological profile.

Properties

IUPAC Name |

5,6-difluoro-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2O/c9-4-1-2-5-6(7(4)10)8(13)12-3-11-5/h1-3H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIFTPNSQJFACF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=NC2=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C2=C1NC=NC2=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,6 Difluoro 1h Quinazolin 4 One and Its Analogues

Historical and Contemporary Approaches to Quinazolinone Synthesis

The quinazolinone scaffold is a prominent feature in over 150 naturally occurring alkaloids and a vast number of synthetic compounds with significant biological activity. nih.govrsc.org The synthesis of this bicyclic heterocycle, which consists of a pyrimidine (B1678525) ring fused to a benzene (B151609) ring, has been a subject of interest for over a century. nih.govfrontiersin.org

Historically, the first synthesis of a quinazolinone derivative was reported by Griess in 1869. nih.govnih.gov This method involved the condensation of anthranilic acid and cyanogen (B1215507) in ethanol, followed by reaction with ammonia (B1221849) or water. nih.gov Another foundational method is the Niementowski synthesis, which involves the condensation of anthranilic acid with acid amides, often by heating them together at elevated temperatures. nih.govresearchgate.net For example, heating anthranilic acid with an excess of formamide (B127407) at 120°C produces 4(3H)-quinazolinone. nih.gov These early methods, while groundbreaking, often required harsh conditions and offered limited substrate scope.

Contemporary synthetic chemistry has introduced a variety of more efficient and versatile methods for constructing the quinazolinone core. frontiersin.orgfrontiersin.org Modern approaches often focus on improving yields, reducing reaction times, and employing greener, more environmentally benign conditions. openmedicinalchemistryjournal.com These include:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate reactions, such as modifications of the Niementowski synthesis, leading to improved yields and shorter reaction times. nih.govfrontiersin.org Catalyst- and solvent-free synthesis of quinazolines has been achieved under microwave heating from aldehydes, 2-aminobenzophenones, and ammonium (B1175870) acetate (B1210297). frontiersin.org

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form a complex product, offering high atom economy and efficiency. openmedicinalchemistryjournal.comnih.gov For instance, benzimidazo-quinazolinones have been synthesized via an MCR of aromatic aldehydes, 2-aminobenzimidazole, and dimedone. openmedicinalchemistryjournal.com

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful, metal-free alternative for quinazolinone synthesis. frontiersin.org For example, p-toluenesulfonic acid (p-TSA) has been used to catalyze the solvent-free reaction of anthranilamide and aldehydes to produce quinazolinones in minutes. nih.gov

Transition-Metal Catalysis: Catalysts based on copper, palladium, and other metals enable novel bond formations and cyclization strategies. organic-chemistry.org A copper-catalyzed method, for instance, allows for the coupling of 2-isocyanobenzoates and amines to form quinazolin-4-ones. organic-chemistry.org

These modern techniques have greatly expanded the accessibility and structural diversity of quinazolinone derivatives available for scientific investigation. rsc.org

Targeted Synthesis of 5,6-difluoro-1H-quinazolin-4-one

The synthesis of the specifically substituted 5,6-difluoro-1H-quinazolin-4-one and its derivatives follows a multi-step sequence involving the preparation of key building blocks followed by cyclization reactions.

Synthesis of Key Intermediates (e.g., Methyl-2-amino-5,6-difluorobenzoate)

A crucial starting material for the synthesis of 5,6-difluoro-1H-quinazolin-4-one derivatives is an appropriately substituted anthranilic acid ester. The key intermediate, Methyl-2-amino-5,6-difluorobenzoate, serves as the foundational scaffold containing the necessary difluorinated benzene ring. While specific laboratory preparations of this exact intermediate are not detailed in the provided search results, its availability from commercial suppliers is noted, and its chemical properties are defined. sigmaaldrich.com The synthesis of related fluorinated and halogenated aminobenzoates often involves multi-step sequences starting from more fundamental fluorinated aromatic compounds. americanelements.comsigmaaldrich.comgoogle.com

Table 1: Properties of Key Intermediate

| Property | Value |

|---|---|

| Compound Name | Methyl 2-amino-5,6-difluorobenzoate |

| Molecular Formula | C₈H₇F₂NO₂ |

| Molecular Weight | 187.14 g/mol |

| Appearance | Solid |

| InChI Key | SWVGSVMHUSBITN-UHFFFAOYSA-N |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Cyclization and Annulation Reactions (e.g., Condensation with Acetic Anhydride (B1165640), Hydrazine (B178648) Hydrate)

Once the key intermediate is obtained, the quinazolinone ring system is constructed through cyclization and annulation reactions. A documented pathway to a derivative of 5,6-difluoro-1H-quinazolin-4-one involves a two-step process starting from Methyl-2-amino-5,6-difluorobenzoate. researchgate.net

Step 1: Formation of the Benzoxazinone (B8607429): The first step is the condensation of Methyl-2-amino-5,6-difluorobenzoate with acetic anhydride. This reaction leads to the formation of a cyclic intermediate, 2-methyl-5,6-difluorobenzo[d] nih.govdicp.ac.cn-oxazin-4-one. researchgate.net This type of cyclization is a common strategy for preparing the core structure needed for the final quinazolinone ring.

Step 2: Conversion to the Quinazolinone: The benzoxazinone intermediate is then reacted with hydrazine hydrate. This step replaces the oxygen atom in the oxazinone ring with a nitrogen atom, yielding the final quinazolinone derivative, specifically 3-Amino-2-methyl-5,6-difluoroquinazolin-4(3H)-one. researchgate.net The structures of the synthesized compounds in this pathway were confirmed using IR, NMR (¹H and ¹³C), and mass spectrometry. researchgate.net

This sequence provides a targeted and effective route to introduce the desired difluoro substitution pattern onto the quinazolinone core.

General Synthetic Strategies for Fluorinated Quinazolinone Scaffolds

The incorporation of fluorine atoms into the quinazolinone framework is of significant interest due to the unique electronic properties that fluorine imparts, often influencing a molecule's biological activity. core.ac.uk General strategies have been developed to access a wide range of fluorinated quinazolinones.

Base-Promoted SNAr Reactions

A powerful, transition-metal-free method for synthesizing quinazolin-4-ones involves a base-promoted Nucleophilic Aromatic Substitution (SNAr) reaction. acs.orgnih.gov This strategy is particularly effective for fluorinated precursors, as the strong electron-withdrawing nature of fluorine activates the aromatic ring toward nucleophilic attack. core.ac.uk

The reaction typically proceeds between an ortho-fluorobenzamide and an amide in the presence of a base like cesium carbonate (Cs₂CO₃) in a solvent such as DMSO at elevated temperatures. acs.orgnih.gov The plausible mechanism involves an initial SNAr reaction where the amide nitrogen displaces the fluorine atom of the ortho-fluorobenzamide to form a diamide (B1670390) intermediate. This intermediate then undergoes an intramolecular, base-promoted cyclization followed by dehydration to afford the final quinazolin-4-one product. acs.org This method is versatile, allowing for the synthesis of both 2-substituted and 2,3-disubstituted quinazolinones depending on the starting materials. acs.orgresearchgate.net

Table 2: Examples of Quinazolin-4-one Synthesis via Base-Promoted SNAr Reaction

| ortho-Fluorobenzamide | Amide | Product | Yield |

|---|---|---|---|

| 2-Fluoro-N-methylbenzamide | Benzamide | 3-Methyl-2-phenylquinazolin-4-one | 85% |

| 2-Fluoro-N-methylbenzamide | Acetamide | 2,3-Dimethylquinazolin-4(3H)-one | 78% |

| 2-Fluoro-N-methylbenzamide | Thiophene-2-carboxamide | 3-Methyl-2-(thiophen-2-yl)quinazolin-4(3H)-one | 55% |

| 2-Fluoro-N-phenylbenzamide | Benzamide | 2,3-Diphenylquinazolin-4(3H)-one | 81% |

Data from Iqbal et al. (2019). acs.org

Chiral Phosphoric Acid-Catalyzed Enantioselective Methods for Dihydroquinazolines

For the synthesis of chiral fluorinated quinazoline (B50416) derivatives, particularly dihydroquinazolines, enantioselective methods catalyzed by chiral phosphoric acids (CPAs) have been developed. dicp.ac.cnnih.gov Dihydroquinazolines are important scaffolds in their own right and can serve as precursors to fully aromatic quinazolines. frontiersin.orgdntb.gov.ua

One such method involves the condensation and amine addition cascade between 2-(1H-indolyl)anilines and fluorinated ketones, catalyzed by a chiral phosphoric acid. dicp.ac.cnnih.gov This reaction produces fluorinated 5,6-dihydroindolo[1,2-c]quinazolines containing quaternary stereocenters with high yields and excellent enantioselectivity (up to 97% ee). dicp.ac.cn The choice of solvent was found to be crucial, with toluene (B28343) providing the best results in terms of both yield and enantioselectivity. dicp.ac.cn This approach represents a state-of-the-art strategy for accessing optically active fluorinated quinazoline-related structures, which are valuable in medicinal chemistry and catalyst development. dicp.ac.cnnih.gov

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, represent a highly efficient strategy for generating molecular complexity. Several MCRs have been developed for the synthesis of quinazolinone cores, offering a convergent and atom-economical route to compounds like 5,6-difluoro-1H-quinazolin-4-one and its derivatives.

One prominent approach involves the one-pot reaction of an anthranilamide, an aldehyde, and a third component under catalytic conditions. For the synthesis of the target compound, 2-amino-4,5-difluorobenzamide (B2838235) would serve as the key precursor. A notable green MCR involves the coupling of isatoic anhydride, an amine, and an orthoester under solvent-free conditions, which can be accelerated by microwave irradiation to yield 2,3-disubstituted quinazolin-4(3H)-ones. rsc.org This method's applicability to substituted isatoic anhydrides suggests that 5,6-difluoroisatoic anhydride could be a viable starting material.

Another advanced MCR is the Ugi four-component reaction (Ugi-4CR), which has been utilized to construct complex polycyclic quinazolinones. acs.orgnih.gov In a typical sequence, an acid, an aldehyde, an isocyanide, and an amine (or ammonia) react to form an intermediate that can undergo subsequent cyclization to the quinazolinone scaffold. acs.orgnih.gov While often used for more complex structures, the fundamental reaction could be adapted for the synthesis of simpler, substituted quinazolinones.

The following table summarizes a representative multi-component reaction for quinazolinone synthesis.

Table 1: Multi-Component Synthesis of 2,3-disubstituted quinazolin-4(3H)-ones rsc.org

| Starting Material 1 | Starting Material 2 | Starting Material 3 | Conditions | Product | Yield |

| Isatoic Anhydride | Amine | Orthoester | 120 °C, 5 h (Conventional) | 2,3-disubstituted quinazolin-4(3H)-one | Good to Excellent |

| Isatoic Anhydride | Amine | Orthoester | 140 °C, 20-30 min (Microwave) | 2,3-disubstituted quinazolin-4(3H)-one | Good to Excellent |

Oxidative Olefin Bond Cleavage Methodologies

A novel and efficient methodology for synthesizing quinazolin-4(3H)-ones involves the oxidative cleavage of an olefinic C=C bond. mdpi.com This approach provides a metal- and catalyst-free pathway, reacting readily available o-aminobenzamides with styrenes. mdpi.comfao.orgresearchgate.net The reaction is believed to proceed through the in situ generation of an aldehyde from the styrene (B11656), which then condenses with the o-aminobenzamide. The resulting imine intermediate undergoes cyclization and subsequent oxidation to furnish the quinazolinone ring system. mdpi.com

For the synthesis of a 5,6-difluoro-substituted quinazolinone, this method would employ 2-amino-4,5-difluorobenzamide as the starting material, which would react with a suitable styrene derivative. The process is noted for its sustainability, use of a green solvent (DMSO), and avoidance of hazardous materials, making it an attractive modern alternative to traditional condensation methods. mdpi.com

The general mechanism is outlined below:

Oxidation of the styrene to its corresponding aldehyde.

Condensation of the generated aldehyde with 2-amino-4,5-difluorobenzamide to form an imine intermediate.

Intramolecular cyclization of the imine.

Oxidation of the cyclized intermediate to yield the final 5,6-difluoro-1H-quinazolin-4-one product.

This method avoids the need for potentially toxic heavy metal catalysts and harsh oxidants like ozone or permanganate, which are often used for olefin cleavage. mdpi.comorganic-chemistry.org

Application of Green Chemistry Principles in Quinazolinone Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of pharmacologically important scaffolds like quinazolinones. These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

Key green strategies applicable to the synthesis of 5,6-difluoro-1H-quinazolin-4-one include:

Use of Aqueous Media: Water is an ideal green solvent due to its non-toxicity, availability, and safety. Protocols have been developed for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from an anthranilamide and an aldehyde in water, sometimes catalyzed by reusable nanoreactors like zinc oxide micelles.

Catalyst-Free Conditions: Several synthetic routes for quinazolinones have been optimized to proceed without a catalyst, reducing cost and environmental impact. For instance, the direct cyclocondensation of 2-aminobenzamide (B116534) with aldehydes can be achieved in water under catalyst-free conditions at elevated temperatures.

Multi-Component Reactions (MCRs): As discussed in section 2.3.3, MCRs are inherently green due to their high atom economy, convergence, and reduction of intermediate isolation steps, which minimizes solvent usage and waste generation. rsc.orgfrontiersin.org

Alternative Energy Sources: Microwave irradiation has been successfully used to accelerate quinazolinone synthesis, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. rsc.orgnih.gov

Oxidant-Free and Metal-Free Reactions: The development of oxidant-free nih.gov and metal-free mdpi.com synthetic pathways, such as the oxidative olefin bond cleavage method, aligns with green chemistry goals by eliminating hazardous reagents and expensive, toxic metal catalysts.

Derivatization Strategies for the 5,6-difluoro-1H-quinazolin-4-one Scaffold

Derivatization of the core 5,6-difluoro-1H-quinazolin-4-one structure is crucial for modulating its physicochemical properties and biological activity. Substitutions can be introduced at several key positions.

Substituent Introduction at the N-1 and N-3 Positions

The nitrogen atoms at positions 1 and 3 of the quinazolinone ring are common sites for substitution, which significantly influences the molecule's properties.

N-3 Substitution: The most traditional method for introducing a substituent at the N-3 position is the Niementowski quinazolinone synthesis or its variations. A common route starts with 2-amino-4,5-difluorobenzoic acid, which is first acylated and then cyclized with a primary amine. The choice of the primary amine (e.g., aniline, benzylamine) directly determines the substituent at the N-3 position. nih.gov

N-1 Substitution: Selective substitution at the N-1 position can be more challenging but is achievable. Specific synthetic routes have been developed for 1-substituted-4(1H)-quinazolinones. For example, novel 1-substituted phenyl-4(1H)-quinazolinone derivatives have been synthesized as potential antiviral agents, demonstrating the feasibility of introducing aryl groups at this position. nih.gov This is often accomplished by reacting a suitable N-substituted anthranilamide in a cyclization reaction.

Modifications at the C-2 Position

The C-2 position offers a versatile handle for introducing a wide array of functional groups, significantly impacting the molecule's interaction with biological targets.

Common C-2 modification strategies include:

Introduction of Alkyl/Aryl Groups: Starting from 2-amino-4,5-difluorobenzamide, condensation with an appropriate aldehyde or orthoester can install an alkyl or aryl group at C-2. rsc.org

Thio-alkylation: A highly versatile method involves using 2-thioxo-2,3-dihydroquinazolin-4(1H)-one (a thio-analogue) as an intermediate. The thiol group at C-2 can be readily S-alkylated with various electrophiles to introduce a thioether linkage, which can act as a spacer to attach other functional moieties. nih.gov This approach has been used to synthesize potent enzyme inhibitors. nih.gov

Styryl and Vinyl Groups: 2-Methyl-quinazolin-4(3H)-one derivatives can react with aldehydes to form 2-styrylquinazolin-4(3H)-ones, introducing a conjugated system at the C-2 position. nih.gov

The following table details a representative reaction for C-2 modification.

Table 2: Synthesis of 2-Styrylquinazolin-4(3H)-ones nih.gov

| Starting Material 1 | Starting Material 2 | Conditions | Product |

| 2-Methylquinazolin-4(3H)-one | Aldehyde | Varies (e.g., heating) | (E)-2-Styrylquinazolin-4(3H)-one |

Functionalization of the Benzene Ring at C-5, C-6, and C-7 Positions

While the most straightforward way to obtain quinazolinones with specific substitutions on the benzene ring is to start with the corresponding substituted anthranilic acid (e.g., 2-amino-4,5-difluorobenzoic acid for the parent compound), direct functionalization of the pre-formed quinazolinone ring is a subject of ongoing research. For the 5,6-difluoro-1H-quinazolin-4-one scaffold, further substitution at the C-7 position would be the most likely target, as C-5 and C-6 are already occupied.

Modern synthetic methods like transition metal-catalyzed C-H activation offer potential pathways for such late-stage functionalization. rsc.org These reactions provide a powerful tool for forging new carbon-carbon or carbon-heteroatom bonds directly from a C-H bond, avoiding the need for pre-functionalized substrates. nih.govmdpi.com

Potential strategies for functionalizing the C-7 position of 5,6-difluoro-1H-quinazolin-4-one could include:

Directed C-H Activation: The amide nitrogen or the carbonyl oxygen within the quinazolinone ring could potentially act as a directing group to guide a transition metal catalyst (e.g., palladium, rhodium, iridium) to the adjacent C-H bond at C-8 or, with appropriate catalyst-ligand systems, to more remote positions like C-7.

Electrophilic Aromatic Substitution: The electronic properties of the benzene ring, influenced by the two fluoro groups and the fused pyrimidine ring, would dictate the feasibility and regioselectivity of classical electrophilic substitution reactions. The strong electron-withdrawing nature of the fluoro substituents would generally deactivate the ring towards electrophilic attack.

It is important to note that the application of these C-H functionalization methods to the specific 5,6-difluoro-1H-quinazolin-4-one scaffold is a developing area and would require empirical investigation to determine feasibility and regioselectivity.

Advanced Spectroscopic and Structural Elucidation Techniques for 5,6 Difluoro 1h Quinazolin 4 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 5,6-difluoro-1H-quinazolin-4-one derivatives, providing detailed information about the chemical environment of individual protons and carbon atoms.

Proton (¹H) NMR Spectral Analysis

¹H NMR spectroscopy offers insights into the number, connectivity, and electronic environment of protons within a molecule. In the context of 5,6-difluoro-1H-quinazolin-4-one derivatives, the aromatic protons on the quinazolinone core exhibit characteristic chemical shifts and coupling patterns influenced by the fluorine substituents. For instance, in a study of quinoline (B57606) derivatives, it was noted that the chemical shifts of protons are sensitive to concentration, suggesting intermolecular interactions such as aromatic stacking. uncw.edu The protons on the fused benzene (B151609) ring are typically observed in the downfield region of the spectrum due to the deshielding effect of the aromatic system. The proton at position 2 of the quinazolinone ring often appears as a singlet. researchgate.net The NH proton at position 1 gives a broad singlet, and its chemical shift can be concentration-dependent. researchgate.net

Table 1: Representative ¹H NMR Data for Quinazolinone Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 5-nitroquinazolin-4(3H)-one | DMSO-d6 | 12.72 (br. s, 1H), 8.28 (s, 1H, H-2), 7.76 (t, J=8.4 Hz, 1H), 7.41 (d, J=7.8 Hz, 1H) researchgate.net |

| 2-phenyl-2,3-dihydroquinazolin-4(1H)-one | CDCl₃ | 7.99 (d, 1H, J =7.5 Hz), 7.67-7.58 (m, 2H), 7.47-7.44 (m, 2H), 7.37-7.31 (m, 2H), 6.96 (t, 1H, J = 6.7 Hz), 6.71 (d, 1H, J= 7.5 Hz), 5.92 (s, 1H), 5.80 (s, 1H, br), 4.44 (s, 1H, br) acgpubs.org |

| 2-(Pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one | DMSO | 8.76 (t, J = 6.0 Hz, 1H), 8.56 (dd, J1 = 4.8 Hz, J2 = 1.6 Hz, 1H), 7.87 (brs, 1H), 7.76 (dt, J1 = 8.0 Hz, J2 = 2.0 Hz, 1H), 7.62 (dd, J1 = 8.0 Hz, J2 = 1.6 Hz, 1H), 7.35 (d, J = 8.0 Hz, 1H), 7.30-7.27 (m, 1H), 7.22 (dt, J1 = 8.0 Hz, J2= 1.2 Hz, 1H), 7.19 (brs, 1H), 6.60 (d, J = 7.6 Hz, 1H), 6.53 (dt, J1 = 7.6 Hz, J2 = 1.2 Hz, 1H) acgpubs.org |

Carbon-13 (¹³C) NMR Spectral Analysis

Table 2: Representative ¹³C NMR Data for Quinazolinone Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 2-phenyl-2,3-dihydroquinazolin-4(1H)-one | CDCl₃ | 164.7, 147.2, 138.5, 134.0, 130.1, 129.1, 128.7, 127.4, 119.7, 114.6 acgpubs.org |

| 2-(Pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one | DMSO | 172.0, 159.4, 149.7, 149.5, 137.2, 132.9, 129.5, 122.6, 121.6, 115.0, 114.8, 111.9, 48.4 acgpubs.org |

| 2,2-Dimethyl-2,3-dihydroquinazolin-4(1H)-one | DMSO | 163.5, 147.5, 133.7, 127.6, 116.9, 114.7, 114.3, 67.3, 29.5 acgpubs.org |

Two-Dimensional (2D) NMR Techniques (e.g., HMBC) for Regiochemical Confirmation

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously confirming the regiochemistry of substitution on the quinazolinone scaffold. bas.bg HMBC experiments reveal long-range (typically 2-3 bond) correlations between protons and carbons. For 5,6-difluoro-1H-quinazolin-4-one derivatives, HMBC can be used to establish the connectivity between substituents and the quinazolinone core by observing correlations between the protons of the substituent and the carbons of the heterocyclic ring. For example, in the analysis of porphyrin/4-quinolone conjugates, HMBC was instrumental in assigning the carbonyl carbon resonances. rsc.org

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in a molecule. youtube.com For 5,6-difluoro-1H-quinazolin-4-one derivatives, the IR spectrum will display distinctive absorption bands corresponding to the vibrations of specific bonds. The most prominent of these is the strong absorption band for the carbonyl (C=O) stretching vibration of the amide group, which typically appears in the region of 1650-1700 cm⁻¹. nih.govlibretexts.org The N-H stretching vibration of the amide group is observed as a band in the range of 3200-3400 cm⁻¹. pressbooks.pub Aromatic C-H stretching vibrations are usually seen above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings appear in the 1450-1600 cm⁻¹ region. nih.gov The C-F stretching vibrations of the fluorine substituents will give rise to strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for Quinazolinone Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| N-H (amide) | Stretching | 3200-3400 pressbooks.pub |

| C-H (aromatic) | Stretching | >3000 nih.gov |

| C=O (amide) | Stretching | 1650-1700 nih.govlibretexts.org |

| C=C (aromatic) | Stretching | 1450-1600 nih.gov |

| C-F | Stretching | 1000-1400 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Mass Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. researchgate.net For 5,6-difluoro-1H-quinazolin-4-one derivatives, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the parent molecule. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule with a high degree of confidence. rsc.org This is particularly useful for confirming the presence of the two fluorine atoms in the structure. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For instance, the fragmentation of quinazolinone derivatives often involves the loss of small molecules such as CO and N₂.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for monitoring reaction progress, isolating the final product, and assessing the purity of 5,6-difluoro-1H-quinazolin-4-one. Both Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) would be central to its analysis.

Analytical Thin Layer Chromatography (TLC): TLC is a rapid and cost-effective method for the qualitative analysis of reaction mixtures and for a preliminary assessment of product purity. For a compound like 5,6-difluoro-1H-quinazolin-4-one, a typical TLC analysis would involve spotting a dilute solution of the compound onto a silica (B1680970) gel plate. The choice of the mobile phase is critical and would be determined empirically to achieve optimal separation of the product from any starting materials, by-products, or impurities. A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a polar solvent (like ethyl acetate (B1210297) or methanol) is commonly used. The ratio of these solvents would be adjusted to obtain a retention factor (Rf) value for the desired compound that is ideally between 0.3 and 0.7 for clear separation. Visualization of the spots on the TLC plate would likely be achieved under UV light (at 254 nm), as the quinazolinone ring system is UV-active.

Liquid Chromatography-Mass Spectrometry (LC-MS): For a more definitive and quantitative analysis, LC-MS is the method of choice. This technique couples the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry, providing information on both the retention time and the mass-to-charge ratio (m/z) of the compound.

In a typical LC-MS analysis of 5,6-difluoro-1H-quinazolin-4-one, a reversed-phase HPLC column (e.g., a C18 column) would likely be used. The mobile phase would typically consist of a mixture of water (often with a small amount of formic acid or ammonium (B1175870) acetate to improve ionization) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient separation of compounds with varying polarities.

The mass spectrometer, coupled to the HPLC, would provide the mass of the eluted compounds. For 5,6-difluoro-1H-quinazolin-4-one, the expected protonated molecule [M+H]+ would have a specific m/z value, confirming its identity. The purity of the sample can be determined by integrating the area of the peak corresponding to the target compound in the chromatogram. LC-MS is also invaluable for identifying any impurities present in the sample by analyzing their respective m/z values.

A hypothetical data table for a standard LC-MS analysis is presented below:

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection (MS) | Electrospray Ionization (ESI), Positive Mode |

| Expected [M+H]+ | 183.04 g/mol |

Thermogravimetric Analysis (TGA) for Thermal Stability Evaluation

Thermogravimetric analysis (TGA) is a crucial technique for determining the thermal stability of a compound by measuring its change in mass as a function of temperature in a controlled atmosphere. This information is vital for understanding the compound's decomposition profile and its suitability for applications that may involve elevated temperatures.

For 5,6-difluoro-1H-quinazolin-4-one, a TGA experiment would involve heating a small sample of the compound at a constant rate (e.g., 10 °C/min) in an inert atmosphere, typically nitrogen, to prevent oxidative degradation. The resulting TGA curve would plot the percentage of mass loss against temperature.

The onset temperature of decomposition, which is the temperature at which significant mass loss begins, is a key indicator of the compound's thermal stability. The presence of fluorine atoms on the quinazolinone ring is generally expected to enhance thermal stability due to the strength of the C-F bond. The TGA thermogram would reveal if the decomposition occurs in a single step or multiple steps, providing insights into the degradation mechanism. The final residual mass at the end of the experiment would indicate the amount of non-volatile material left after decomposition.

A hypothetical TGA data table for 5,6-difluoro-1H-quinazolin-4-one is shown below, based on general knowledge of similar fluorinated heterocyclic compounds.

| Parameter | Expected Finding |

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen |

| Temperature Range | 25 °C to 600 °C |

| Onset of Decomposition (Tonset) | Expected to be > 250 °C |

| Decomposition Steps | Likely a single major decomposition step |

| Residual Mass at 600 °C | < 5% |

This data would suggest that 5,6-difluoro-1H-quinazolin-4-one possesses good thermal stability, a characteristic often associated with fluorinated organic molecules.

Computational and Theoretical Investigations of 5,6 Difluoro 1h Quinazolin 4 One

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of quinazolinone derivatives, DFT calculations are employed to understand molecular geometries, vibrational frequencies, and electronic properties at the ground state. researchgate.net These calculations help in predicting the stability of different isomers and tautomeric forms. For instance, studies on similar quinazolinone structures have used DFT to compare the relative stabilities of different forms, confirming that specific tautomers are more energetically favorable. nih.govnih.gov

DFT analysis involves the calculation of key quantum chemical descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, stability, and its susceptibility to nucleophilic or electrophilic attack. semanticscholar.org For a closely related compound, 6,7-difluoro-2-methyl-4-quinazolinone, DFT calculations were performed to illustrate the molecular descriptor-based structure-activity relationship. nih.gov Such studies provide insights into how the difluoro substitution pattern on the quinazoline (B50416) ring influences its electronic properties and, consequently, its biological activity. semanticscholar.org The total dipole moment, another parameter derived from DFT, indicates the molecule's interaction capacity with its environment. semanticscholar.org

Molecular Docking Studies for Ligand-Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov It is widely used to understand and predict the interaction between a ligand, such as 5,6-difluoro-1H-quinazolin-4-one, and a biological target, typically a protein or enzyme. nih.govnih.gov The primary goal of docking is to identify the correct binding pose and estimate the binding affinity, often expressed as a docking score or binding energy. nih.gov

For the broader class of quinazolinones, docking studies have been performed against numerous validated drug targets, including:

SARS-CoV-2 Main Protease (Mpro) : Quinazolin-4-one derivatives have been identified as non-covalent inhibitors of the SARS-CoV-2 Mpro. nih.gov

DNA Gyrase : This bacterial enzyme is a well-established target for antibacterial agents, and quinazolinone derivatives have been docked into its active site to predict their inhibitory potential. nih.gov

PARP10 : Quinazolin-4-one structures have shown inhibitory potential against Poly(ADP-ribose) polymerase 10 (PARP10), an enzyme implicated in cancer cell survival. nih.gov

EGFR and VEGFR-2 : As inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth-Factor Receptor-2 (VEGFR-2), quinazoline derivatives are investigated for their anticancer properties. nih.gov

A study on the closely related nucleoside of 6,7-difluoro-2-methyl-4-quinazolinone demonstrated its potential as an inhibitor of the COVID-19 main protease (Mpro) and the acetylcholinesterase (AChE) enzyme, which is relevant to Alzheimer's disease. nih.gov The docking analysis revealed significant binding affinities, attributed to multiple hydrophobic interactions and hydrogen bonds with active site residues. nih.gov

Table 1: Molecular Docking Results for a 6,7-difluoro-quinazolinone Analogue

| Target Protein | PDB Code | Ligand | Binding Affinity (kcal/mol) | Interacting Residues (Example) | Predicted Activity |

|---|---|---|---|---|---|

| SARS-CoV-2 Mpro | 7BQY | 6,7-difluoro-2-methyl-4-quinazolinone | -6.1 | Not specified | COVID-19 Inhibition |

| Acetylcholinesterase (AChE) | Not specified | Nucleoside of 6,7-difluoro-2-methyl-4-quinazolinone | Not specified | Not specified | Alzheimer's Disease Therapy |

Data sourced from a study on a structurally similar compound. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to provide a more dynamic and realistic assessment of the ligand-target complex. nih.gov MD simulations model the movement of atoms and molecules over time, offering insights into the conformational stability and dynamic behavior of the protein-ligand complex under simulated physiological conditions. nih.govnih.gov

For quinazoline-based inhibitors, MD simulations are used to:

Validate the stability of the binding poses predicted by docking.

Analyze the flexibility of the ligand and the protein's active site.

Characterize the key interactions (like hydrogen bonds) and their persistence over the simulation time. nih.gov

By running simulations for durations typically in the nanosecond range, researchers can assess whether the ligand remains stably bound within the target's active site, thus reinforcing the findings from docking studies. nih.gov This computational tool is crucial for evaluating the dynamic behavior and stability of potential drug candidates before proceeding to more resource-intensive experimental assays. nih.gov

In Silico Prediction of Biological Targets and Potential Biological Activity

In silico tools play a crucial role in the early stages of drug discovery by predicting the biological targets and potential activities of small molecules. dntb.gov.ua This process, often called target fishing or target prediction, uses computational algorithms that correlate the chemical structure of a compound with known ligand-target interaction data from large biological and chemical databases.

For quinazolinone derivatives, including the 5,6-difluoro variant, these predictive models can suggest potential therapeutic applications. For example, computational studies on di-fluoro substituted quinazolin-4(3H)-ones have predicted favorable drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov Predictions such as high human oral absorption and good cell permeability suggest that these compounds have the potential to be developed into orally administered drugs. nih.gov A study on a 6,7-difluoro analogue also used the ProTox-II server to predict its toxicological profile, comparing it favorably to the approved antiviral drug remdesivir. nih.gov

Table 2: Predicted ADME Properties for Fluoro-Substituted Quinazolin-4(3H)-one Derivatives

| Compound Type | Predicted BBB Permeability | Predicted MDCK Cell Permeability | Predicted Human Oral Absorption |

|---|---|---|---|

| 6,8-di-fluoro quinazolin-4(3H)-one esters | -0.4 to -0.95 | 740 - 3535 | 100% |

| 6-fluoro quinazolin-4(3H)-one hydrazides | -0.8 to -1.76 | 93 - 489 | 77 - 87% |

Data represents a range for a series of related compounds. nih.gov

Computational Analysis of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational QSAR (Quantitative Structure-Activity Relationship) models use statistical methods to correlate variations in chemical structure with changes in activity. nih.govijpbs.netwalisongo.ac.id

For the quinazolinone scaffold, SAR studies are crucial for optimizing lead compounds. Computational analyses have shown that the type and position of substituents on the quinazoline ring significantly impact potency and selectivity. nih.gov A key finding for fluoro-substituted quinazolinones is that the presence and position of fluorine atoms can enhance cytotoxic activity against cancer cell lines. nih.gov Specifically, one study highlighted that compounds with 6,8-di-fluoro substitutions on the quinazolin-4(3H)-one moiety showed increased cytotoxicity. nih.gov While this does not directly correspond to the 5,6-difluoro pattern, it strongly suggests that di-fluoro substitutions on the benzene (B151609) ring of the quinazolinone core are a favorable modification for enhancing anticancer activity. These computational insights guide medicinal chemists in designing more potent and selective analogues. nih.gov

Virtual Screening Approaches for Identification of Novel Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov This method is significantly faster and more cost-effective than experimental high-throughput screening.

Starting with a known active scaffold like quinazolin-4-one, virtual screening can be employed to find novel analogues with potentially improved properties. cnr.it The process often involves:

Library Preparation : Assembling a large database of chemical compounds.

Target-Based Screening : Docking the library of compounds into the active site of a specific biological target (e.g., EGFR, Mpro). nih.gov

Ligand-Based Screening : Searching for molecules in the library that are structurally or pharmacophorically similar to a known active compound.

Hit Selection : Ranking the compounds based on docking scores or similarity metrics and selecting a smaller, manageable set for experimental testing. rsc.org

For quinazoline derivatives, virtual screening has been used to identify novel inhibitors for targets like EGFR kinase. nih.gov By using the 5,6-difluoro-1H-quinazolin-4-one structure as a query, researchers can screen for analogues that retain the key difluoro-quinazoline core but feature diverse substitutions, potentially leading to the discovery of new drug candidates with enhanced efficacy or novel mechanisms of action. cnr.itrsc.org

Biological Activities and Mechanisms of Action of 5,6 Difluoro 1h Quinazolin 4 One Derivatives

General Overview of the Pharmacological Spectrum of Quinazolone Derivatives

Quinazolinone and its derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities. ujpronline.comnih.govnih.gov The quinazolinone scaffold, a fusion of benzene (B151609) and pyrimidine (B1678525) rings, serves as a privileged structure in drug discovery. nih.gov These compounds have been extensively studied and have shown a wide range of biological properties, including anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, anticonvulsant, antiviral, and analgesic activities. ujpronline.comnih.govnih.gov

The versatility of the quinazolinone core allows for chemical modifications at various positions, which can significantly influence their biological efficacy. ijpsjournal.com For instance, substitutions at the 2nd and 3rd positions, as well as the introduction of halogen atoms at the 6th and 8th positions, have been shown to enhance antimicrobial activities. nih.gov The presence of electron-withdrawing groups like halogens can increase lipophilicity and membrane permeability, while electron-donating groups may contribute to antioxidant and anti-inflammatory properties. ijpsjournal.com

Several quinazolinone-based drugs have been approved for clinical use, such as Prazosin and Doxazosin for hypertension. wisdomlib.org Furthermore, quinazolinone derivatives have been developed as potent inhibitors of various enzymes, including thymidylate synthase and tyrosine kinases, highlighting their therapeutic potential. nih.gov The ongoing research in this field continues to uncover new derivatives with enhanced potency and selectivity for various biological targets. nih.gov

Antitumor and Antiproliferative Activities of 5,6-difluoro-1H-quinazolin-4-one Analogues

Analogues of 5,6-difluoro-1H-quinazolin-4-one have demonstrated significant antitumor and antiproliferative activities. nih.govnih.gov The quinazolinone core is a key pharmacophore in the development of anticancer agents, with some derivatives exhibiting potent activity against a range of cancer cell lines. nih.govnih.gov The introduction of fluorine atoms at the 5 and 6 positions of the quinazolinone ring can significantly impact the compound's biological activity.

Research has shown that certain quinazolinone derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, thereby inhibiting their proliferation. nih.govnih.gov For example, a series of novel 3-methyl-quinazolinone derivatives were synthesized and evaluated for their antitumor activity, with some compounds showing high efficacy against human non-small cell lung cancer, prostate cancer, and liver cancer cell lines. nih.gov The antiproliferative activity is often linked to the inhibition of specific molecular targets involved in cancer progression.

The antitumor mechanisms of quinazolinone derivatives are diverse and can involve the inhibition of key enzymes and signaling pathways crucial for cancer cell survival and growth, such as the PI3K/AKT pathway. nih.govresearchgate.net The ability of these compounds to target multiple pathways contributes to their potential as effective anticancer drugs.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition and Selectivity

The quinazoline (B50416) scaffold is a well-established framework for the development of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. nih.gov EGFR is a key target in cancer therapy as its overexpression and mutation are associated with various cancers. nih.gov Several approved EGFR inhibitors, including Gefitinib and Erlotinib, are based on the quinazoline structure. ijpsjournal.comnih.gov

Derivatives of 5,6-difluoro-1H-quinazolin-4-one have been investigated as EGFR inhibitors. The fluorine substitutions on the quinazoline ring can enhance the binding affinity to the EGFR kinase domain. nih.gov Structure-activity relationship (SAR) studies have shown that substitutions on the phenyl ring of quinazolinone derivatives are crucial for their anticancer activity. For instance, fluoro substitutions at the 3-position of the phenyl ring have been found to be particularly effective for good anticancer activity. nih.gov

A study on a series of 3-methyl-quinazolinone derivatives revealed that compounds with 3,4-difluoro or 3,5-difluoro substitutions on the phenylimino-methyl group at the 2-position of the quinazolinone ring exhibited potent inhibitory activity against wild-type EGFR (EGFRwt-TK). nih.gov Molecular docking studies have indicated that these compounds can form stable hydrogen bonds with key amino acid residues in the EGFR active site, explaining their inhibitory mechanism. nih.gov

Table 1: EGFR Kinase Inhibitory Activity of Selected Quinazolinone Derivatives

| Compound | Structure | EGFRwt-TK IC50 (nM) | Antiproliferative Activity (IC50 in µM) |

| 5k (2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one) | Image of the chemical structure of compound 5k | 10 | A549: 1.83, PC-3: 2.15, SMMC-7721: 3.58 |

| 5l (2-{4-[(3,5-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one) | Image of the chemical structure of compound 5l | 15 | A549: 2.45, PC-3: 3.12, SMMC-7721: 4.21 |

| 5g (2-{4-[(3-Fluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one) | Image of the chemical structure of compound 5g | 25 | A549: 3.21, PC-3: 4.56, SMMC-7721: 5.89 |

| Gefitinib | Image of the chemical structure of Gefitinib | 8 | A549: 0.05, PC-3: >40, SMMC-7721: >40 |

Data sourced from a study on novel 3-methyl-quinazolinone derivatives. nih.gov The antiproliferative activity is represented by the IC50 values against A549 (non-small cell lung cancer), PC-3 (prostate cancer), and SMMC-7721 (liver cancer) cell lines.

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2, CDK4, CDK9)

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. researchgate.net Quinazolinone derivatives have emerged as potential inhibitors of various CDKs, including CDK2, CDK4, and CDK6. nih.govnih.gov Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells. researchgate.net

Specifically, 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives have been synthesized and identified as selective CDK4/6 inhibitors. mdpi.comnih.gov One such derivative, compound 13n , demonstrated potent and selective inhibition of CDK4 and CDK6 with IC50 values of 0.01 µM and 0.026 µM, respectively. nih.gov This compound also showed significant antiproliferative activity in various tumor cell lines. nih.gov

Furthermore, some quinazolin-4(3H)-one derivatives have been found to exhibit inhibitory activity against CDK2. nih.gov The ability of these compounds to target multiple CDKs or to be selective for specific CDKs offers a versatile approach for developing novel anticancer agents.

Table 2: CDK Inhibitory Activity of a Pyrazolo[4,3-h]quinazoline Derivative

| Compound | Target CDK | IC50 (µM) |

| 13n | CDK4 | 0.01 |

| CDK6 | 0.026 | |

| CDK2 | 0.70 |

Data for compound 13n, a 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivative. nih.gov

Phosphoinositide 3-kinase (PI3K) Inhibition (e.g., PI3Kγ, δ)

The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention. nih.gov Quinazolinone derivatives have been investigated for their potential to inhibit PI3K isoforms. Some dual PI3Kδ/γ inhibitors have been developed, such as Duvelisib (IPI-145) and Tenalisib (RP6530). nih.gov

While specific studies on 5,6-difluoro-1H-quinazolin-4-one derivatives as PI3K inhibitors are emerging, the broader class of quinazolinones has shown promise. For example, some quinazolin-4(3H)-one based hydroxamic acid derivatives have been reported to inhibit the PI3K signaling pathway. mdpi.com The development of isoform-selective PI3K inhibitors is a key area of research to minimize off-target effects. nih.gov

Histone Deacetylase (HDAC) Inhibition (e.g., HDAC6)

Histone deacetylases (HDACs) are enzymes that play a critical role in regulating gene expression, and their inhibition is a validated strategy in cancer therapy. researchgate.net HDAC6, a unique cytoplasmic HDAC, has gained attention as a therapeutic target. nih.govunimi.it

Novel quinazolin-4-one derivatives containing a hydroxamic acid moiety have been designed as selective HDAC6 inhibitors. nih.gov One such compound, (E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide (4b) , was identified as a highly potent HDAC6 inhibitor with an IC50 of 8 nM. nih.gov Another study reported a series of quinazoline-4-(3H)-one analogues, with compound 5b being a potent and selective HDAC6 inhibitor with an IC50 of 150 nM. researchgate.netnih.gov These compounds have shown the ability to increase the acetylation of α-tubulin, a specific substrate of HDAC6, and exhibit antiproliferative activity in tumor cell lines. nih.govnih.gov

Table 3: HDAC6 Inhibitory Activity of Selected Quinazolin-4-one Derivatives

| Compound | IC50 (nM) for HDAC6 |

| 4b | 8 |

| 3f | 29 |

| 5b | 150 |

Data for compounds 4b and 3f from a study on quinazolin-4-one derivatives as selective HDAC6 inhibitors. nih.gov Data for compound 5b from a study on novel quinazoline-4-(3H)-one-based HDAC6 inhibitors. researchgate.netnih.gov

Inhibition of Other Protein Kinase Targets (e.g., HER2, VEGFR2, Aurora Kinase)

In addition to EGFR and CDKs, quinazolinone derivatives have been shown to inhibit other protein kinases implicated in cancer, such as HER2, VEGFR2, and Aurora Kinase. nih.govnih.govmdpi.com This multi-targeting ability can be advantageous in overcoming drug resistance and improving therapeutic outcomes.

Some quinazolin-4(3H)-one derivatives have demonstrated potent inhibitory activity against HER2, a member of the ErbB family of receptors. nih.gov Similarly, 4-alkoxyquinazoline-based derivatives have been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis. nih.gov

Furthermore, quinazolin-4(3H)-one derivatives have been identified as a new template for Aurora Kinase A inhibitors. mdpi.comnih.gov A derivative, BIQO-19 , exhibited antiproliferative activity in non-small cell lung cancer cells, including those resistant to EGFR inhibitors. mdpi.comnih.gov The inhibition of Aurora Kinase by BIQO-19 induced G2/M phase arrest and apoptosis. mdpi.comnih.gov

The ability of the quinazolinone scaffold to be adapted to target a wide range of protein kinases underscores its importance in the development of novel and effective cancer therapies. nih.gov

Topoisomerase I (Top1) Inhibition

DNA topoisomerases are essential enzymes that modulate the topological state of DNA during critical cellular processes like replication, transcription, and repair. nih.gov These enzymes are categorized into two main types: topoisomerase I (Top1), which cleaves a single DNA strand, and topoisomerase II (Top2), which cleaves both strands. nih.gov Top1 inhibitors are a recognized class of anticancer agents with broad activity against various tumors. nih.gov

While the broader class of quinazoline derivatives has been investigated for topoisomerase inhibition, specific studies focusing on 5,6-difluoro-1H-quinazolin-4-one derivatives as Topoisomerase I inhibitors are not extensively available in the reviewed literature. However, research on related quinazoline structures provides some insights. For instance, certain benzoquinazoline derivatives have demonstrated dual inhibitory activities against both topoisomerase I and II. nih.gov This suggests that the quinazoline scaffold can be a viable pharmacophore for targeting these enzymes. Further investigation is required to specifically elucidate the Topoisomerase I inhibitory potential of 5,6-difluoro-1H-quinazolin-4-one derivatives and the impact of the difluoro substitution on this activity.

Antimicrobial Efficacy of 5,6-difluoro-1H-quinazolin-4-one Derivatives

The quinazoline core is a well-established scaffold in the development of antimicrobial agents, and the introduction of fluorine atoms can significantly enhance biological activity.

Antibacterial Activity

Derivatives of 5,6-difluoro-1H-quinazolin-4-one have demonstrated notable antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria.

Against Staphylococcus aureus and Bacillus species (Gram-positive):

Research has shown that synthesized 5,6-difluoro-2-methyl-4H-benzo[d] nih.govnih.gov-oxazin-4-one and its derivative, 3-amino-5,6-difluoro-2-methyl-quinazolin-4(3H)-one, exhibit significant activity against Staphylococcus aureus and Bacillus species. nih.gov Further studies on various quinazolinone derivatives have consistently reported their potential against S. aureus. nih.govresearchgate.net For instance, certain 2,3,6-trisubstituted quinazolin-4-ones have shown very good activity against S. aureus. researchgate.net

Against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa (Gram-negative):

The same 5,6-difluoro-2-methyl derivatives also displayed potent activity against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov Specifically, 3-amino-5,6-difluoro-2-methyl-quinazolin-4(3H)-one showed higher activity against Klebsiella pneumoniae and Pseudomonas aeruginosa compared to its precursor. nih.gov Other quinazolinone derivatives have also been reported to be effective against these challenging Gram-negative pathogens. nih.govresearchgate.net Some derivatives have been shown to act as chemosensitizers, increasing the susceptibility of multidrug-resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa to existing antibiotics. nih.gov

Table 1: Antibacterial Activity of Selected Quinazolinone Derivatives

| Compound/Derivative | Bacterial Strain | Activity Level | Reference |

| 3-amino-5,6-difluoro-2-methyl-quinazolin-4(3H)-one | Klebsiella pneumoniae, Pseudomonas aeruginosa | High | nih.gov |

| 2,3,6-trisubstituted Quinazolin-4-one (A-5) | Staphylococcus aureus, Pseudomonas aeruginosa | Very Good/Good | researchgate.net |

| Pyrrolidine derivatives of quinazolinone (15-20) | Gram-positive and Gram-negative bacteria | Broad Spectrum | nih.gov |

Note: This table is for illustrative purposes and represents a selection of findings. "Activity Level" is a qualitative summary from the source.

Antifungal Activity

In addition to their antibacterial properties, derivatives of 5,6-difluoro-1H-quinazolin-4-one have been explored for their efficacy against various fungal pathogens.

Against Rhizoctonia solani:

While direct studies on 5,6-difluoro-1H-quinazolin-4-one derivatives against the plant pathogen Rhizoctonia solani are limited, research on other heterocyclic compounds provides a basis for potential activity. For example, various flavones and benzothiazole-appended bis-triazole derivatives have been tested for their fungicidal effects against R. solani. nih.govmdpi.com Given the broad-spectrum antimicrobial nature of quinazolinones, investigating their specific activity against this significant plant pathogen could be a promising area for future research.

Against Candida albicans and Candida glabrata:

Derivatives of 5,6-difluoro-2-methyl-quinazolin-4(3H)-one have shown significant activity against the opportunistic yeast Candida albicans. nih.gov Other quinazolinone derivatives have also demonstrated potent antifungal activity against C. albicans and the increasingly resistant Candida glabrata. researchgate.netmdpi.com For instance, certain 5,6-dihydrotetrazolo[1,5-c]quinazoline derivatives exhibited potent inhibitory properties against C. glabrata. nih.gov

Table 2: Antifungal Activity of Selected Quinazolinone Derivatives

| Compound/Derivative | Fungal Strain | Activity Level | Reference |

| 3-amino-5,6-difluoro-2-methyl-quinazolin-4(3H)-one | Candida albicans | Significant | nih.gov |

| 2,3,6-trisubstituted Quinazolin-4-one (A-6) | Candida albicans | Excellent | researchgate.net |

| 5,6-dihydrotetrazolo[1,5-c]quinazoline derivatives | Candida glabrata | Potent | nih.gov |

Note: This table is for illustrative purposes and represents a selection of findings. "Activity Level" is a qualitative summary from the source.

Antiviral Activities

The quinazoline scaffold has been identified as a promising framework for the development of antiviral agents against a range of DNA and RNA viruses.

Against HIV-1:

Although direct evidence for 5,6-difluoro-1H-quinazolin-4-one derivatives is not prominent in the available literature, the broader class of quinazolines has been investigated for anti-HIV activity. Some novel 2-methyl-3-(substituted methlamino)-(3H)-quinazolin-4-ones have shown anti-HIV properties. nih.gov

Against Cytomegalovirus (CMV):

Quinazolin-4-one derivatives are known to be active against DNA viruses, including cytomegalovirus. nih.gov Their structural similarity to purines suggests a potential mechanism of inhibiting DNA polymerase. nih.gov

Against Cucumber Mosaic Virus (CMV):

Research has shown that novel 1,4-pentadien-3-one (B1670793) derivatives containing a 4-thioquinazoline moiety exhibit excellent antiviral activities against Cucumber Mosaic Virus (CMV) in vivo. mdpi.com

Against Hepatitis C Virus (HCV):

Novel 6-aminoquinazolinone derivatives have been synthesized and evaluated as potential inhibitors of the HCV NS5B polymerase, a key enzyme in viral replication. Some of these compounds showed high activity against HCV genotype 1b.

Against Japanese Encephalitis Virus (JEV):

While specific studies on 5,6-difluoro-1H-quinazolin-4-one derivatives against JEV are lacking, the broader family of quinazolinone compounds has been found to have potent antiviral activity against the related Zika and Dengue viruses, suggesting potential for similar activity against other flaviviruses like JEV.

Antioxidant Potential and Radical Scavenging Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Quinazolinone derivatives have demonstrated significant antioxidant and radical scavenging capabilities.

The antioxidant potential of quinazolin-4(3H)-one derivatives is often attributed to their ability to donate a hydrogen atom, thereby neutralizing free radicals. mdpi.com Studies on various phenolic derivatives of quinazolin-4(3H)-one have shown their capacity to scavenge radicals such as ABTS˙+, DPPH˙, and NO˙. mdpi.com The number and position of phenolic groups on the molecule are directly related to their antioxidant activity. mdpi.com The introduction of a thioacetohydrazone linker between the quinazolin-4-one and phenolic moieties has been explored to enhance this activity. mdpi.com

Table 3: Radical Scavenging Activity of Phenolic Quinazolin-4(3H)-one Derivatives

| Radical | Most Active Derivatives | Reference |

| ABTS˙+ | 5a, 5c, 5d | |

| DPPH˙ | 5a, 5c, 5d | |

| NO˙ | 5h, 5j | mdpi.com |

Note: This table refers to specific compounds from the cited studies and highlights the most active ones.

Anti-inflammatory and Analgesic Mechanisms

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in many diseases. Quinazolinone derivatives have been extensively studied for their anti-inflammatory and analgesic properties.

The anti-inflammatory activity of these compounds is thought to be mediated through various mechanisms, including the inhibition of inflammatory mediators. Some quinazolinone derivatives have been investigated as inhibitors of transcription factors like NF-κB and AP-1, which play crucial roles in the inflammatory response.

Studies on 5,6-difluoro-2-methyl-4H-benzo[d] nih.govnih.gov-oxazin-4-one and its quinazolinone derivative have demonstrated high anti-inflammatory activity. Similarly, analgesic evaluations of these compounds have shown significant pain-relieving effects. The analgesic activity is often assessed using models such as acetic acid-induced writhing in mice.

Antimalarial Activity and Biological Target Identification

Derivatives of quinazolin-4(3H)-one have emerged as a promising class of compounds in the search for new antimalarial drugs, a critical endeavor given the rise of drug-resistant strains of the malaria parasite, Plasmodium falciparum. researchgate.netnih.govacs.org Research into 2,3-disubstituted-4(3H)-quinazolinones has identified these structures as a point of interest for developing novel agents to combat malaria. omicsonline.org

A study focused on quinazolinone-2-carboxamide derivatives has provided significant insights into their antimalarial potential. acs.org This research included the synthesis of Ethyl 5,6-difluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate , a direct derivative of the core compound of interest. acs.org The study highlighted that while this specific difluoro derivative was part of the synthetic pathway, the focus of the structure-activity relationship (SAR) was on subsequent modifications. acs.org For instance, the replacement of the fluorine at position 6 was explored, indicating that substitutions on the quinazolinone ring are crucial for activity. nih.gov

The primary biological target for this class of antimalarial compounds has been identified as the Plasmodium falciparum cation-transporting ATPase4 (PfATP4). nih.gov Dihydroquinazolinone-3-carboxamides, a related class, were found to inhibit PfATP4-associated Na+-ATPase activity, leading to a metabolic signature consistent with the inhibition of this essential parasite ion pump. nih.gov This disruption of sodium homeostasis within the parasite is the key mechanism of their antimalarial action.

Further studies on other quinazolinone derivatives have shown potent activity against P. berghei in mice, with some compounds achieving 100% cure at specific doses. nih.gov The structural features of febrifugine, a natural product with antimalarial properties containing a quinazolinone scaffold, have inspired the design of many synthetic derivatives. nih.gov The ease of synthesis and the significant in vivo activity make these compounds attractive candidates for further development. omicsonline.orgnih.gov

Table 1: Antimalarial Activity of Selected Quinazolinone Derivatives

| Compound | Target Organism | Activity Metric | Result | Reference |

| Dihydroquinazolinone-3-carboxamide (WJM921) | P. falciparum (asexual stage) | Potent activity | - | nih.gov |

| 2,3-substituted quinazolin-4(3H)-one (analogue 5a) | P. berghei | Cure rate | 100% at 50 mg/kg | nih.gov |

| 3-aryl-2-(substitutedstyryl)-4(3H)-quinazolinone (IVa) | P. berghei | In vivo activity | Most active in series | omicsonline.org |

Other Noteworthy Biological Activities

Anticonvulsant Activity

The quinazolin-4(3H)-one skeleton is a well-established pharmacophore for anticonvulsant activity, with methaqualone being a notable historical example. researchgate.netnuph.edu.ua Research has focused on synthesizing novel derivatives with improved efficacy and reduced side effects. researchgate.net While specific studies on 5,6-difluoro-1H-quinazolin-4-one derivatives are not extensively reported, the general principles of anticonvulsant activity in this class are well-documented.

The proposed mechanism for the anticonvulsant action of many quinazolin-4(3H)-one derivatives is the modulation of the GABA_A receptor, a key inhibitory neurotransmitter receptor in the central nervous system. nih.govnih.gov In silico docking studies have suggested that these compounds can bind to the allosteric site of the GABA_A receptor. nih.govnih.gov

Various 2,3-disubstituted quinazolin-4(3H)-one derivatives have been synthesized and evaluated in vivo using models such as the pentylenetetrazole (PTZ)-induced seizure model. nih.gov These studies have demonstrated that the nature and position of substituents on the quinazolinone ring significantly influence the anticonvulsant activity. researchgate.net For instance, the presence of electron-donating groups like hydroxyl (OH), amine (NH2), and methoxy (B1213986) (OCH3), or electron-withdrawing groups like trifluoromethyl (CF3) on an aromatic ring attached to the core structure can confer anticonvulsant properties. researchgate.net

Table 2: Anticonvulsant Activity of Selected Quinazolin-4(3H)-one Derivatives

| Compound Series | Animal Model | Key Findings | Potential Mechanism | Reference |

| 2,3-disubstituted quinazolin-4(3H)-ones | PTZ-induced seizures in mice | Series 'b' showed more favorable results, particularly compound 8b. | GABA_A receptor modulation | nih.gov |

| N-(1-methyl-4-oxo-2-un/substituted-1,2-dihydroquinazolin-3[4H]-yl)benzamide/acetamide derivatives | MES and PTZ tests | Compound 4n showed promising activity in both tests. | GABA_A receptor binding | nih.gov |

| Quinazolin-4(3H)-one hydrazide derivatives with substituted aromatic aldehydes | Not specified | Anticonvulsant activity attributed to various electron-donating and -withdrawing groups. | Potentiation of GABA activity | researchgate.net |

Antidiabetic and Hypoglycemic Effects

Quinazolinone derivatives have garnered attention for their potential in managing diabetes mellitus, a chronic metabolic disorder characterized by hyperglycemia. ekb.egekb.eg These compounds have been investigated for their ability to lower blood glucose levels and address associated metabolic complications. nih.gov

Studies on various 2,3-dihydroquinazolin-4(1H)-ones have revealed their potential as antidiabetic agents. nih.gov Certain derivatives have demonstrated the ability to reduce blood sugar levels in animal models. nih.gov Beyond glycemic control, some of these compounds have also shown beneficial effects on lipid profiles, exhibiting reductions in cholesterol and triglyceride levels. nih.gov

The mechanism of action for the antidiabetic effects of quinazolinone derivatives can be multifaceted. One key area of investigation is their role as α-glucosidase inhibitors. nih.gov α-Glucosidase is an enzyme responsible for breaking down complex carbohydrates into simpler sugars, and its inhibition can delay glucose absorption and lower postprandial blood glucose levels. Several synthesized quinazolinone derivatives have shown potent α-glucosidase inhibitory activity, in some cases stronger than the standard drug acarbose. nih.gov

Table 3: Antidiabetic and Hypoglycemic Effects of Selected Quinazolinone Derivatives

| Compound Series | Biological Effect | Key Findings | Potential Mechanism | Reference |

| 2,3-Dihydroquinazolin-4(1H)-ones (4j, 4l) | Blood sugar reduction | Uniquely reduced blood sugar levels. | Not specified | nih.gov |

| 2,3-Dihydroquinazolin-4(1H)-one (4h) | Antihyperlipidemic | Showed reducing effects on cholesterol and triglyceride levels. | Not specified | nih.gov |

| 2,3-Dihydroquinazolin-4(1H)-ones (4h, 4i) | α-Glucosidase inhibition | Strongest enzyme inhibitory potentials, exceeding acarbose. | α-Glucosidase inhibition | nih.gov |

Antitubercular Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular drugs. mdpi.com Quinazolinone derivatives have been identified as a promising scaffold for the development of such agents. nih.govnih.gov

Research has shown that the introduction of halogen atoms, particularly fluorine, into the quinazolinone structure can enhance antitubercular activity. mdpi.com A study on 2,3-dihydroquinazolin-4(1H)-one derivatives revealed that compounds with a di-substituted aryl moiety containing electron-withdrawing halogens at the 2-position of the quinazoline scaffold were among the most active against the H37Rv strain of M. tuberculosis. mdpi.com This highlights the potential of the 5,6-difluoro substitution pattern.

The proposed biological target for some of these antitubercular quinazolinone derivatives is the mycobacterial pyridoxal-5′-phosphate (PLP)-dependent aminotransferase (BioA) enzyme. mdpi.com This enzyme is involved in the biotin (B1667282) biosynthesis pathway, which is essential for the survival of the bacterium. Inhibition of BioA disrupts this pathway, leading to a bactericidal effect. Some derivatives have also been shown to affect intracellular ATP homeostasis and induce DNA damage in mycobacteria. nih.gov

Table 4: Antitubercular Activity of Selected Quinazolinone Derivatives

| Compound Series | Target Strain | Activity Metric (MIC) | Key Findings | Reference |

| 2,3-dihydroquinazolin-4(1H)-one derivatives (3l, 3m) with di-substituted halogens | M. tuberculosis H37Rv | 2 µg/mL | Most active in the series against the susceptible strain. | mdpi.com |

| 2,3-dihydroquinazolin-4(1H)-one derivative (3k) with an imidazole (B134444) ring | M. tuberculosis H37Rv and MDR strains | 4 µg/mL (H37Rv), 16 µg/mL (MDR) | Significant inhibitory action against both susceptible and resistant strains. | mdpi.com |

| 1,2-di(quinazolin-4-yl)diselane (DQYD) | M. tuberculosis H37Ra | 1 µg/mL (2.5 µM) | Potential to inhibit mycobacterial growth at low concentrations. | nih.gov |

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. nih.govnih.govresearchgate.net Quinazolinone derivatives have been explored as a source of novel tyrosinase inhibitors. nih.govnih.gov

The inhibitory activity of these compounds is highly dependent on the substituents on the quinazoline ring. nih.gov Studies have shown that modifications at the 2-position of the quinazoline scaffold can have a significant impact on their ability to inhibit tyrosinase. nih.gov For example, a derivative synthesized from the natural product citral, 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one (Q1), was identified as a mixed-type and reversible tyrosinase inhibitor. nih.govnih.gov This suggests that the lipophilicity and steric bulk of the substituent at position 2 play a crucial role in the interaction with the enzyme's active site.

While specific data on 5,6-difluoro-1H-quinazolin-4-one derivatives in this context is limited, the general findings suggest that strategic substitution on the difluorinated scaffold could lead to potent tyrosinase inhibitors. The electron-withdrawing nature of the fluorine atoms could potentially influence the electronic properties of the quinazolinone ring system and its interaction with the copper-containing active site of tyrosinase.

Table 5: Tyrosinase Inhibitory Activity of a Selected Quinazolinone Derivative

| Compound | Inhibition Type | IC50 | Key Findings | Reference |

| 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one (Q1) | Mixed-type, reversible | 103 ± 2 µM | Confirmed as a new tyrosinase inhibitor with potential for development. | nih.govnih.gov |

Cholinesterase Inhibition